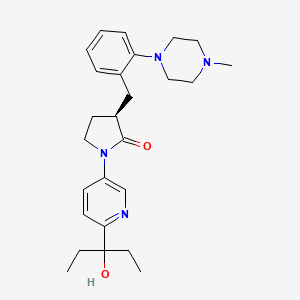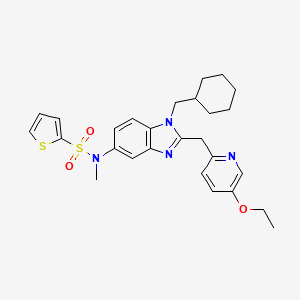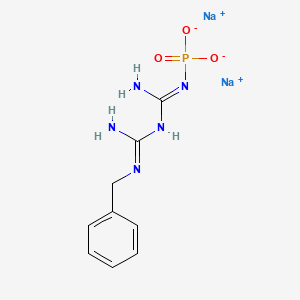![molecular formula C21H24ClN3OS B10827044 N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride](/img/structure/B10827044.png)
N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
YM-201627 is an orally active antitumor agent known for its selective inhibition of vascular endothelial growth factor (VEGF)-stimulated proliferation of human umbilical vein endothelial cells (HUVECs). This compound has shown promising results in inhibiting angiogenesis, making it a potential candidate for cancer therapy .
Preparation Methods
The synthesis of YM-201627 involves several steps. Initially, various substituted 1-phenyl-1H-imidazole-2-thiols are prepared. These intermediates are then used to synthesize 3-phenylbenzo[d]pyrazolo[5,1-b]thiazoles. The detailed synthetic method includes the use of palladium-catalyzed intramolecular C–H activation and C–S formation without additional oxidants . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
YM-201627 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
YM-201627 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of synthetic methods and reaction mechanisms.
Biology: It is used to study the effects of VEGF inhibition on endothelial cell proliferation and angiogenesis.
Medicine: It is being investigated as a potential anticancer agent due to its ability to inhibit angiogenesis and tumor growth.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents .
Mechanism of Action
YM-201627 exerts its effects by selectively inhibiting the proliferation of endothelial cells stimulated by VEGF, basic fibroblast growth factor (bFGF), and fetal bovine serum (FBS). This inhibition occurs at very low concentrations (IC50 values ranging from 0.0039 to 0.12 micromolar). The compound inhibits angiogenesis in vitro and in vivo, reducing microvessel formation and tumor growth .
Comparison with Similar Compounds
YM-201627 is unique in its selective inhibition of VEGF-stimulated endothelial cell proliferation. Similar compounds include other benzothiazole-based conjugates, which also exhibit anticancer properties by causing apoptosis and cell cycle arrest. These compounds, such as those studied in the context of hepatocellular carcinoma, show similar mechanisms of action but may differ in their specific molecular targets and pathways .
References
Properties
Molecular Formula |
C21H24ClN3OS |
|---|---|
Molecular Weight |
402.0 g/mol |
IUPAC Name |
N,N-diethyl-2-(3-imidazo[2,1-b][1,3]benzothiazol-2-ylphenoxy)ethanamine;hydrochloride |
InChI |
InChI=1S/C21H23N3OS.ClH/c1-3-23(4-2)12-13-25-17-9-7-8-16(14-17)18-15-24-19-10-5-6-11-20(19)26-21(24)22-18;/h5-11,14-15H,3-4,12-13H2,1-2H3;1H |
InChI Key |
ZUICMQLJOIWSMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC(=C1)C2=CN3C4=CC=CC=C4SC3=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


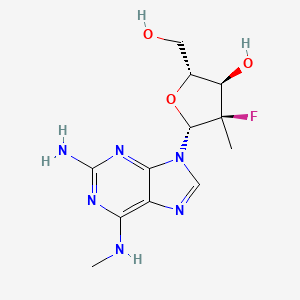
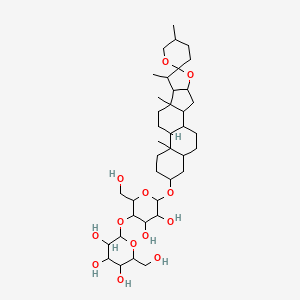
![11,13-dimethyl-12-thia-3,4-diazatricyclo[8.3.0.02,6]trideca-1(13),2(6),4,10-tetraene](/img/structure/B10827001.png)
![(3R)-1-(4-chlorophenyl)-3-[[4-(2-methoxyethyl)piperazin-1-yl]methyl]pyrrolidin-2-one;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B10827003.png)

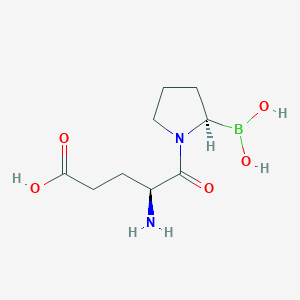
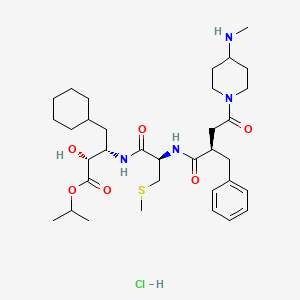
![(3R)-3-[(1S)-1-(3,4-dichlorophenyl)-3-[4-[2-[(S)-methylsulfinyl]phenyl]piperidin-1-yl]propyl]-2-ethyl-3H-isoindol-1-one](/img/structure/B10827019.png)
![2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10827020.png)
![2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B10827031.png)

